Cas no 1596835-66-3 (4(3H)-Pyrimidinone, 6-(3-methyl-1-piperazinyl)-)

6-(3-Methyl-1-piperazinyl)-4(3H)-pyrimidinone is a heterocyclic compound featuring a pyrimidinone core substituted with a 3-methylpiperazine moiety at the 6-position. This structural motif confers potential pharmacological relevance, as the pyrimidinone scaffold is commonly found in bioactive molecules with diverse therapeutic applications. The 3-methylpiperazine group enhances solubility and may influence receptor binding affinity. The compound's synthetic versatility allows for further derivatization, making it a valuable intermediate in medicinal chemistry. Its well-defined molecular structure enables precise structure-activity relationship studies. The presence of both hydrogen bond donor and acceptor sites suggests potential for targeted interactions with biological macromolecules. This compound exhibits stability under standard laboratory conditions, facilitating handling and storage.
4(3H)-Pyrimidinone, 6-(3-methyl-1-piperazinyl)- structure
1596835-66-3 structure
Product Name:4(3H)-Pyrimidinone, 6-(3-methyl-1-piperazinyl)-
CAS No:1596835-66-3
MF:C9H14N4O
MW:194.233661174774
CID:5296403
Update Time:2025-11-01

4(3H)-Pyrimidinone, 6-(3-methyl-1-piperazinyl)- Chemical and Physical Properties

Names and Identifiers

    • 4(3H)-Pyrimidinone, 6-(3-methyl-1-piperazinyl)-
    • Inchi: 1S/C9H14N4O/c1-7-5-13(3-2-10-7)8-4-9(14)12-6-11-8/h4,6-7,10H,2-3,5H2,1H3,(H,11,12,14)
    • InChI Key: AHPJSSNVWUUNST-UHFFFAOYSA-N
    • SMILES: C1=NC(N2CCNC(C)C2)=CC(=O)N1

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4(3H)-Pyrimidinone, 6-(3-methyl-1-piperazinyl)- Related Literature

Additional information on 4(3H)-Pyrimidinone, 6-(3-methyl-1-piperazinyl)-

Introduction to 4(3H)-Pyrimidinone, 6-(3-methyl-1-piperazinyl) (CAS No. 1596835-66-3)

4(3H)-Pyrimidinone, 6-(3-methyl-1-piperazinyl), identified by the Chemical Abstracts Service Number (CAS No.) 1596835-66-3, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic organic molecule has garnered attention due to its structural features and potential applications in medicinal chemistry. The compound belongs to the pyrimidinone class, characterized by a six-membered ring containing two nitrogen atoms and a carbonyl group. The presence of a 3-methyl-1-piperazinyl substituent at the 6-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery.

The 4(3H)-Pyrimidinone core structure is a well-documented pharmacophore in the development of various therapeutic agents. Pyrimidinones have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the 3-methyl-1-piperazinyl moiety enhances the compound's solubility and bioavailability, which are critical factors in drug design. This modification also imparts favorable interactions with biological targets, such as enzymes and receptors, thereby increasing its pharmacological efficacy.

Recent advancements in computational chemistry have enabled the rational design of novel derivatives of 4(3H)-Pyrimidinone, 6-(3-methyl-1-piperazinyl). Molecular docking studies have revealed that this compound can interact with specific binding pockets of target proteins, suggesting its potential as an inhibitor or modulator. For instance, research has shown that derivatives of this scaffold exhibit inhibitory activity against kinases and other enzymes involved in cancer progression. These findings have opened new avenues for the development of targeted therapies.

In vitro and in vivo studies have further validated the therapeutic potential of 4(3H)-Pyrimidinone, 6-(3-methyl-1-piperazinyl). Preclinical trials have demonstrated its ability to modulate pathways associated with neurological disorders, such as depression and epilepsy. The 3-methyl-1-piperazinyl group plays a crucial role in these interactions by facilitating binding to neurotransmitter receptors. This has prompted researchers to explore its use as an adjunct therapy in combination with existing treatments.

The synthesis of 4(3H)-Pyrimidinone, 6-(3-methyl-1-piperazinyl) involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques ensure that the final product meets the stringent standards required for pharmaceutical applications.

The pharmacokinetic profile of 4(3H)-Pyrimidinone, 6-(3-methyl-1-piperazinyl) is another area of active investigation. Studies have shown that this compound exhibits moderate oral bioavailability and prolonged half-life, which are desirable characteristics for a drug candidate. Additionally, its metabolic stability has been assessed through in vitro studies using liver microsomes, providing insights into its potential degradation pathways.

The safety profile of 4(3H)-Pyrimidinone, 6-(3-methyl-1-piperazinyl) has been evaluated through toxicological studies. Preliminary results indicate that the compound is well-tolerated at therapeutic doses but may exhibit mild side effects at higher concentrations. Further research is needed to fully characterize its safety profile and identify any potential long-term risks.

The future directions for research on 4(3H)-Pyrimidinone, 6-(3-methyl-1-piperazinyl) include exploring its potential as a lead compound for drug development. Structural modifications can be made to optimize its pharmacological properties further. Additionally, investigating its interactions with other biological targets may uncover new therapeutic applications.

Collaborations between academic institutions and pharmaceutical companies are essential for advancing the development of this compound. Such partnerships can facilitate the translation of laboratory findings into clinical applications, ultimately benefiting patients who suffer from various diseases.

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